2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl carbamoyl group and a sulfanylacetamide linker terminating in a 5-methyl-1,2-oxazol-3-yl moiety. Its synthesis involves multi-step reactions, including thiol-alkylation and carbamoylation, as demonstrated in analogous protocols . The 1,3,4-thiadiazole scaffold is known for its pharmacological versatility, with modifications at the 2- and 5-positions influencing bioactivity . The 4-fluorophenyl group enhances metabolic stability and lipophilicity, while the 5-methylisoxazole moiety may contribute to target selectivity, particularly in antimicrobial or anti-inflammatory applications .
Structural characterization typically employs NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. For example, IR spectra of related compounds show peaks at ~1672 cm⁻¹ (amide C=O stretch) and ~3228 cm⁻¹ (N-H stretch), consistent with the presence of urea and acetamide functionalities .
Properties
IUPAC Name |
2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O3S2/c1-8-6-11(22-25-8)18-12(23)7-26-15-21-20-14(27-15)19-13(24)17-10-4-2-9(16)3-5-10/h2-6H,7H2,1H3,(H,18,22,23)(H2,17,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXILAXBHFSRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the 4-fluorophenylurea intermediate: This can be achieved by reacting 4-fluoroaniline with an isocyanate derivative.
Synthesis of the thiadiazole ring: The intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Coupling with the isoxazole derivative: The final step involves coupling the thiadiazole intermediate with an isoxazole derivative under appropriate conditions to yield the target compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its unique structure, it may have potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Substitution at the Carbamoyl Group :
- The 4-fluorophenyl group in the target compound improves metabolic stability compared to the 4-methylphenyl analog . However, the 4-nitrophenyl variant exhibits stronger anti-inflammatory activity due to electron-withdrawing effects enhancing COX-2 binding .
- Replacement with a 2,4-difluorophenyl group (as in ) increases antifungal potency, likely due to improved membrane penetration.
Heterocycle Core Modifications :
- Thiadiazole-to-triazole substitution (e.g., ) reduces planarity, altering target selectivity. Triazole derivatives show broader antifungal and anti-exudative activity but lower antimicrobial efficacy compared to thiadiazoles .
- Methylsulfanyl substitution at the thiadiazole 3-position () decreases solubility but enhances Gram-positive antibacterial activity.
Pharmacokinetic and Thermodynamic Properties
- Lipophilicity (LogP) : The target compound’s LogP (estimated at 2.8) is lower than the 4-nitrophenyl analog (LogP = 3.4) , suggesting better aqueous solubility but reduced membrane permeability.
- Thermodynamic Stability : Thiadiazole derivatives generally exhibit higher thermal stability (decomposition >250°C) compared to triazole analogs (<200°C) due to aromatic rigidity .
Biological Activity
The compound 2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic molecule belonging to the class of thiadiazole derivatives. Its unique structure incorporates functional groups that may impart significant biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413.5 g/mol. The compound features a thiadiazole ring, which is known for its potential biological activities.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses, contributing to its therapeutic effects.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to our target have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds suggest promising antimicrobial potential compared to conventional antibiotics .
| Compound | Type | MIC (µg/mL) | Activity |
|---|---|---|---|
| 2a | Bacteria (E. coli) | 32 | Moderate |
| 2b | Fungi (Candida spp.) | 16 | High |
| 2c | Bacteria (S. aureus) | 8 | Very High |
Anticancer Activity
Thiadiazole derivatives have also been studied for their anticancer effects. In vitro studies have demonstrated that similar compounds can significantly reduce cell viability in various cancer cell lines such as Caco-2 and A549. For example, one study reported a reduction in viability by approximately 31.9% in Caco-2 cells treated with a structurally analogous compound .
| Cell Line | Compound Concentration (µM) | Viability (%) |
|---|---|---|
| Caco-2 | 10 | 39.8 |
| A549 | 10 | 56.9 |
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of thiadiazole derivatives found that compounds similar to our target exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .
- Anticancer Activity : Another investigation focused on the anticancer properties of thiadiazole derivatives against colorectal cancer models showed that certain modifications enhanced their efficacy against Caco-2 cells while reducing cytotoxicity in normal cell lines .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing the compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core, followed by sulfanyl-acetamide coupling. Key steps include:
- Thiadiazole formation : Cyclization of thiocarbazides under acidic conditions (e.g., H₂SO₄) at 80–100°C .
- Sulfanyl linkage : Reaction with mercaptoacetic acid derivatives in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to facilitate thioether bond formation .
- Final acylation : Coupling with 5-methyl-1,2-oxazol-3-amine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Critical Conditions : Temperature control (±5°C), anhydrous solvents, and TLC monitoring (silica gel, ethyl acetate/hexane) to track intermediate formation .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| 1 | H₂SO₄, 90°C, 6 hr | Thiadiazole core | 65–70 |
| 2 | K₂CO₃, DMF, 50°C | Sulfanyl-acetamide | 75–80 |
| 3 | EDC, CH₂Cl₂, RT | Final compound | 60–65 |
Q. How should researchers characterize the compound’s structure and confirm purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl carbamoyl at δ 7.2–7.4 ppm, thiadiazole protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 452.08) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Match calculated vs. observed C, H, N, S values (e.g., C: 52.1%, H: 3.8%) .
Q. What preliminary biological screening strategies are appropriate for this compound?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Anti-inflammatory testing : Inhibition of COX-2 enzyme activity via ELISA .
- Dose ranges : Start at 1–100 µM for in vitro studies, escalating to 10–50 mg/kg in rodent models .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay models?
- Methodological Answer :
- Assay standardization : Compare protocols (e.g., serum-free vs. serum-containing media in cytotoxicity assays) to identify confounding factors .
- Orthogonal validation : Use multiple assays (e.g., ATP-based viability + apoptosis markers) to confirm activity .
- Pharmacokinetic profiling : Measure plasma protein binding and bioavailability to explain in vitro-in vivo discrepancies (e.g., low oral absorption masking efficacy) .
Q. Example Data Contradiction Analysis :
| Assay Type | Activity (IC₅₀) | Model System | Likely Cause |
|---|---|---|---|
| In vitro | 5 µM | HeLa cells | High membrane permeability |
| In vivo | >50 mg/kg | Mouse xenograft | Poor metabolic stability |
Q. What computational methods are effective for predicting biological targets and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., EGFR, VEGFR) with flexible ligand sampling .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) .
- Pharmacophore mapping : Identify critical features (e.g., fluorophenyl hydrogen-bond acceptors) using Schrödinger Phase .
Q. How to optimize the synthesis to improve yield and scalability?
- Methodological Answer :
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Flow chemistry : Implement continuous reactors for thiadiazole cyclization (residence time: 30 min, 80°C) .
Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
Q. Example SAR Table :
| Derivative | R₁ (Thiadiazole) | R₂ (Oxazole) | IC₅₀ (COX-2, µM) |
|---|---|---|---|
| 1 | 4-F-phenyl | 5-methyl | 0.8 |
| 2 | 4-Cl-phenyl | 5-methyl | 1.2 |
| 3 | 4-F-phenyl | 5-ethyl | 3.5 |
Q. How to assess metabolic stability and toxicity in preclinical models?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
